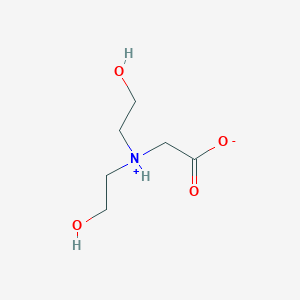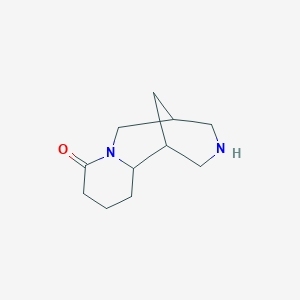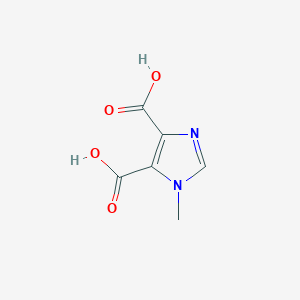![molecular formula C16H22ClNO3 B094234 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride CAS No. 15776-59-7](/img/structure/B94234.png)
3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride
Overview
Description
The compound 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride is a derivative of coumarin, which is a class of organic compounds known for their fluorescent properties. The structure of this compound includes a diethylaminoethyl group attached to the third carbon of the coumarin ring, and a hydrochloride salt form is mentioned, indicating the presence of a protonated amine group that is balanced by a chloride anion .
Synthesis Analysis
The synthesis of related coumarin derivatives has been achieved through both traditional and microwave-assisted methods. For instance, 5-[2-(N,N-diethylamino)ethoxy]-4,7-dimethylcoumarin and its acetyl derivative were synthesized and later investigated in their hydrochloride salt forms . Although the exact synthesis of 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of coumarin derivatives has been studied using techniques such as single crystal X-ray diffraction, which revealed the presence of strong hydrogen bonds involving the protonated amino group and the chloride anion, as well as weak C–H…Cl^-, C–H…O contacts and π–π interactions leading to the aggregation of cations in stacks . These interactions are crucial for understanding the solid-state structure and properties of the compound.
Chemical Reactions Analysis
Coumarin derivatives are known to undergo various photochemical reactions. For example, 3-iodo-4-methyl-7-diethylaminocoumarin reacts with heteroaromatic compounds to form a series of 3-hetaryl-7-aminocoumarins . Additionally, the reaction of 4-methyl-7-diethylaminocoumarin with alkyl and aryl halides proceeds via a radical addition mechanism to yield 3-substituted aminocoumarins . These reactions demonstrate the reactivity of the coumarin core under photochemical conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of coumarin derivatives, such as their luminescence and spectral characteristics, have been extensively studied. The condensation of 7-diethylamino-3-formylcoumarin with aromatic compounds resulted in 7-diethylamino-3-(2-arylethenyl)coumarins, whose spectral and luminescent properties were investigated . Similarly, the fluorescent properties of Coumarin-30 and its isomer were analyzed, providing insights into the absorption and emission spectra of these compounds . These studies highlight the importance of the coumarin structure in determining the photophysical properties of the molecules.
Scientific Research Applications
Fluorescence Chemosensors for Detection of Fe3+ ions : This compound has been used to create novel coumarin-substituted cyclophosphazene derivatives, acting as "turn-off" type fluorescence chemosensors for Fe3+ ions detection in aqueous media (Çiftçi et al., 2015).
Synthesis of Novel Phthalocyanines : It has been employed in the synthesis of metal-free and zinc phthalocyanines with peripheral coumarin dye groups, which are important in chromogenic applications (Cakici et al., 2008).
Antifungal Activity : Synthesis of new coumarin derivatives using this compound has shown significant antifungal activities against various phytopathogenic fungi, indicating its potential in agricultural and pharmaceutical applications (Mouri et al., 2005).
Photophysical and NMR Investigation : The interaction of this compound with cucurbit[7]uril has been studied, providing insights into the photophysical properties and binding interactions relevant for chemical sensing and molecular recognition (Delgado-Pinar et al., 2019).
Synthesis via Knoevenagel and Pechmann Condensation Reactions : It has been used in the synthesis of various coumarins, demonstrating its versatility in chemical synthesis methodologies (Wong & Basar, 2013).
Synthesis and Characterization of Novel Metallo Phthalocyanines : The compound has been utilized in the synthesis and study of photophysicochemical properties of zinc(II) and chloroindium(III) phthalocyanines, relevant for applications in photodynamic therapy (Kuruca et al., 2018).
Safety And Hazards
The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
properties
IUPAC Name |
3-[2-(diethylamino)ethyl]-7-hydroxy-4-methylchromen-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3.ClH/c1-4-17(5-2)9-8-14-11(3)13-7-6-12(18)10-15(13)20-16(14)19;/h6-7,10,18H,4-5,8-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJNKMCFVQMDFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=C(C2=C(C=C(C=C2)O)OC1=O)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935799 | |
| Record name | 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methyl-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methylcoumarin hydrochloride | |
CAS RN |
15776-59-7 | |
| Record name | 2H-1-Benzopyran-2-one, 3-[2-(diethylamino)ethyl]-7-hydroxy-4-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15776-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-(Diethylamino)ethyl)-7-hydroxy-4-methyl-2H-1-benzopyran-2-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015776597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[2-(Diethylamino)ethyl]-7-hydroxy-4-methyl-2H-1-benzopyran-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70935799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[2-(diethylamino)ethyl]-7-hydroxy-4-methyl-2H-1-benzopyran-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.233 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Methyl 4-[(phenoxycarbonyl)oxy]benzoate](/img/structure/B94163.png)







